molecular formula C11H10N2O2 B3059422 5-Methyl-N-phenylisoxazole-3-carboxamide CAS No. 99984-65-3

5-Methyl-N-phenylisoxazole-3-carboxamide

Cat. No.: B3059422
CAS No.: 99984-65-3
M. Wt: 202.21 g/mol
InChI Key: GTLOCKIDPCWRKU-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylisoxazole-3-carboxamide ( 99984-65-3) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It belongs to the class of phenyl-isoxazole-carboxamide derivatives, which are recognized for their diverse biological activities and potential as scaffolds for drug discovery . Research into similar isoxazole-carboxamide compounds has demonstrated potent biological activities, including selective inhibition of cyclooxygenase-2 (COX-2), an enzyme target for anti-inflammatory drugs . Some derivatives have also shown promising in vitro cytotoxic evaluation against various human cancer cell lines, such as hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7), suggesting their value in anticancer research . Furthermore, the isoxazole ring is a common moiety in organic synthesis and is used in the development of peptidomimetics and hybrid α/β-mixed peptides, which can improve metabolic stability compared to natural peptides . With a molecular formula of C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol, this compound is intended for research applications only . It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-N-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(13-15-8)11(14)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLOCKIDPCWRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244369
Record name 3-Isoxazolecarboxamide, 5-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99984-65-3
Record name 3-Isoxazolecarboxamide, 5-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099984653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxamide, 5-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Isoxazole-3-Carboxamide Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of Isoxazole-3-Carboxamide Scaffolds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." When functionalized with a carboxamide group at the 3-position, the resulting isoxazole-3-carboxamide core structure unlocks a vast and versatile chemical space for drug discovery. This scaffold serves as a rigid framework, allowing for the precise spatial orientation of various substituents that can interact with a multitude of biological targets.

The inherent polarity and hydrogen bonding capabilities of the carboxamide linker, combined with the diverse substitution patterns possible on the isoxazole ring and the amide nitrogen, have led to the development of compounds with a remarkably broad spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscoring the scaffold's therapeutic promise.[1][3]

This guide provides a comprehensive exploration of the pharmacological potential of isoxazole-3-carboxamide derivatives. We will delve into their key therapeutic applications, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. The causality behind experimental design is emphasized, offering researchers and drug development professionals a robust framework for advancing their own discovery programs based on this versatile scaffold.

General Synthesis Strategies

The construction of the isoxazole-3-carboxamide core is typically achieved through robust and versatile synthetic routes. A common and efficient method involves the coupling reaction between a pre-formed isoxazole-3-carboxylic acid and a desired amine.[4][5] This amidation is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[4][5][6] The isoxazole-3-carboxylic acid precursor itself can be synthesized through methods like the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1] Another approach involves a one-pot synthesis where raw materials like dimethyl oxalate and acetone undergo Claisen condensation, followed by condensation-cyclization with a hydroxylammonium salt and subsequent ammonification.[7] This synthetic flexibility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Anticancer Potential: Targeting Malignant Proliferation

Isoxazole-3-carboxamide derivatives have emerged as a significant class of compounds with potent antiproliferative activities against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer, such as those governed by protein kinases, and the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many isoxazole-3-carboxamide derivatives exert their anticancer effects by functioning as kinase inhibitors.[8] Kinases are crucial enzymes that regulate the majority of cellular processes, and their aberrant activity is a hallmark of many cancers.[9] The isoxazole scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, preventing phosphorylation and thereby halting downstream signaling cascades that promote cell growth and survival.

Furthermore, several derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds 2d and 2e (from a specific study) were found to cause a delay in the G2/M phase of the cell cycle and shift the cell death mechanism from necrosis to apoptosis in Hep3B liver cancer cells.[5] This targeted induction of cell suicide is a highly desirable trait for an anticancer agent.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The development of new anticancer agents relies heavily on in vitro assays to provide an initial screening platform before moving to more complex in vivo studies.[10][11][12][13]

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference
2d HeLa (Cervical)15.48[5]
2d Hep3B (Liver)~23[5]
2e Hep3B (Liver)~23[5]
2a MCF-7 (Breast)39.80[5]
2b HeLa (Cervical)0.11 ± 0.10[14]
2c MCF-7 (Breast)1.59 ± 1.60[14]

This table presents a selection of reported IC₅₀ values to illustrate the potency of specific isoxazole-3-carboxamide derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product that is insoluble in water.[17] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[18]

Causality: This assay is chosen for initial high-throughput screening due to its reliability, simplicity, and cost-effectiveness.[19] It provides a quantitative measure of a compound's cytostatic or cytotoxic effect by directly assessing the metabolic health of the cell population. A reduction in the formazan signal indicates a loss of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole-3-carboxamide test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome A 1. Cell Culture (e.g., MCF-7, HeLa) B 2. Compound Treatment (Serial Dilutions) A->B 24h Incubation C 3. Cell Viability Assay (e.g., MTT, XTT) B->C 48-72h Exposure D 4. Data Analysis (Calculate IC50) C->D Absorbance Reading E Apoptosis Assays (e.g., Annexin V) D->E For Potent Hits F Cell Cycle Analysis (Flow Cytometry) D->F For Potent Hits G Kinase Inhibition Assay D->G For Potent Hits H Lead Compound Identification E->H F->H G->H

Caption: Workflow for in vitro screening and validation of isoxazole-3-carboxamide anticancer potential.

Antimicrobial Efficacy: Combating Pathogenic Microbes

The isoxazole-3-carboxamide scaffold is also a promising platform for the development of novel antimicrobial agents.[1][2] Derivatives have demonstrated activity against a range of pathogenic bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance.[6][20]

Mechanism of Action

The antimicrobial effects of these compounds are believed to arise from their ability to interfere with essential microbial processes.[1] While specific targets are often unique to the derivative, potential mechanisms include the inhibition of crucial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some isoxazole derivatives have been designed as inhibitors of bacterial serine acetyltransferase, an enzyme involved in cysteine biosynthesis.[21]

Quantitative Data: Antimicrobial Activity

The potency of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[22]

Compound IDOrganismMIC (mg/mL)Reference
ISD-5 S. aureusPotent
ISD-6 E. coliPotent
A8 P. aeruginosa2.00[6]
A8 K. pneumonia2.00[6]
A8 C. albicans2.00[6]
2c C. albicans2.0[14]

This table highlights the MIC values for selected compounds against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent.[23] It involves challenging the microorganism with a serial dilution of the compound in a liquid growth medium.

Causality: This method is preferred over diffusion assays for determining MIC because it provides a precise numerical value for potency and is less affected by the compound's solubility and diffusion characteristics in agar.[24] It is highly suitable for screening multiple compounds and organisms simultaneously in a 96-well plate format.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Prepare a stock solution of the test compound in DMSO. Add 50 µL of the compound stock to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[22]

Visualization: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow A 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Microorganism A->C B 2. Perform Serial Dilution of Test Compound in 96-well plate B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Visual Inspection for Turbidity D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular disorders, and some cancers.[25] Isoxazole-3-carboxamide derivatives have demonstrated significant anti-inflammatory potential, often by targeting key enzymes in the inflammatory pathway like cyclooxygenases (COX).[2][6]

Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. Several isoxazole-3-carboxamide compounds have been evaluated as COX inhibitors.[6] For example, compound A13 showed potent inhibition of both COX-1 and COX-2 with IC₅₀ values of 64 nM and 13 nM, respectively, demonstrating a favorable selectivity towards COX-2.[6]

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation.[26] This assay provides a simple and effective in vitro model to screen for anti-inflammatory activity by measuring a compound's ability to inhibit thermally-induced protein denaturation.[27]

Causality: This assay is selected as a rapid preliminary screening tool. The rationale is that the ability of a compound to prevent the denaturation of proteins (in this case, egg albumin or bovine serum albumin) is correlated with its ability to mitigate inflammatory processes in vivo.[26]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of egg albumin.

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using phosphate-buffered saline (PBS).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.[27]

  • Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.[27]

  • Cooling: After heating, cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[27]

  • Controls: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control. A control solution without the test compound represents 100% denaturation.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualization: Simplified Inflammatory Pathway

Inflammatory_Pathway cluster_0 Inflammatory Cascade Stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins (Pain, Fever, Inflammation) COX->PG Inhibitor Isoxazole-3-Carboxamide (NSAID-like activity) Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by isoxazole-3-carboxamide derivatives.

Neuroprotective and Neuromodulatory Roles

The isoxazole-3-carboxamide scaffold has shown significant promise in the challenging field of neuroscience, with derivatives being investigated for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][28] Their activity often stems from their ability to modulate key neurotransmitter receptors or protect neurons from excitotoxicity and oxidative stress.[29]

Mechanism of Action: AMPA Receptor Modulation

A key area of investigation is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors, which are critical for synaptic transmission.[30] Dysregulation of these receptors can lead to excitotoxicity, a process implicated in neuronal death. Specific fluorophenyl-isoxazole-carboxamide derivatives have been shown to act as modulators of GluA2-containing AMPA receptors, reducing their currents and altering their kinetics.[31][32] This modulation can protect neurons from excitotoxic injury, representing a viable therapeutic strategy for conditions like Parkinson's disease.[30]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Causality: Oxidative stress is a major contributor to neuronal cell death in many neurodegenerative diseases.[33] This assay directly tests the hypothesis that the compound has neuroprotective effects by measuring its capacity to preserve cell viability in the face of a relevant toxic insult. A positive result suggests the compound may have antioxidant or pro-survival signaling activity.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency. For enhanced neuronal characteristics, cells can be differentiated with retinoic acid prior to the experiment.

  • Compound Pre-treatment: Treat the cells with various concentrations of the isoxazole-3-carboxamide derivative for a period of 1-2 hours. This allows the compound to enter the cells and potentially activate protective pathways.

  • Induction of Oxidative Stress: Add a neurotoxin (e.g., H₂O₂ at a final concentration of 100-200 µM) to the wells (except for the untreated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Measure cell viability using a quantitative method such as the MTT or XTT assay, as described in the anticancer section. The principle remains the same: measuring the metabolic activity of the surviving cells.[17]

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone. An increase in viability indicates a neuroprotective effect. Calculate the percentage of neuroprotection relative to the toxin-treated control.

Visualization: Neuroprotective Mechanism of Action

Neuroprotection_Mechanism cluster_0 Cellular Stress cluster_1 Protective Pathway Toxin Neurotoxin (e.g., H2O2, 6-OHDA) ROS Increased ROS (Oxidative Stress) Toxin->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Death Neuronal Death Apoptosis->Death Compound Isoxazole-3-Carboxamide Pathway Activation of Protective Pathways (e.g., Nrf2) Compound->Pathway Pathway->ROS Scavenging Pathway->Apoptosis Inhibition Survival Cell Survival Pathway->Survival

Caption: Proposed mechanism of neuroprotection against oxidative stress by isoxazole-3-carboxamides.

Kinase Inhibitory Activity

As briefly mentioned in the anticancer section, the ability to inhibit protein kinases is one of the most significant pharmacological properties of the isoxazole-3-carboxamide scaffold.[8] This activity is not limited to cancer and has relevance across many therapeutic areas, including inflammation and immunology.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol describes a common, high-throughput method for measuring kinase activity and its inhibition. The principle is based on quantifying the amount of ATP remaining after a kinase reaction.[8] Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition (ATP conserved).

Causality: This assay format is highly sensitive and directly measures the consumption of a key substrate (ATP), providing a robust readout of enzyme activity.[34] Its "add-and-read" format minimizes steps, making it ideal for screening large compound libraries to identify potential kinase inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, the specific substrate peptide/protein, and ATP in a suitable kinase assay buffer.

  • Compound Dispensing: In a 384-well white plate, dispense the isoxazole-3-carboxamide test compounds at various concentrations. Include positive controls (a known inhibitor like staurosporine) and negative controls (DMSO vehicle).[9]

  • Kinase Addition: Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.[9]

  • Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent). This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.

  • Signal Measurement: After a short incubation (10 minutes), measure the luminescence intensity using a plate reader.

  • Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Visualization: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A 1. Add Kinase Enzyme & Test Compound to Well B 2. Pre-incubate (Allows Compound Binding) A->B C 3. Initiate Reaction (Add ATP + Substrate) B->C D 4. Incubate (Phosphorylation Occurs) C->D E 5. Add ATP Detection Reagent (e.g., Kinase-Glo®) D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

The isoxazole-3-carboxamide scaffold represents a remarkably versatile and pharmacologically significant core structure in drug discovery. Its synthetic tractability allows for extensive structural diversification, leading to compounds with potent and often selective activity against a wide array of biological targets. We have demonstrated its profound potential in developing novel agents for oncology, infectious diseases, inflammation, and neurological disorders.

The self-validating nature of the described protocols—from initial high-throughput viability screens to specific mechanistic assays—provides a clear and logical path for researchers to follow. The causality behind each experimental choice ensures that the data generated is both robust and directly relevant to the therapeutic hypothesis being tested.

Future research will undoubtedly focus on refining the selectivity of these compounds to minimize off-target effects and improve their safety profiles. The integration of computational modeling and structure-based drug design will further accelerate the optimization of lead compounds. As our understanding of complex disease pathways deepens, the isoxazole-3-carboxamide scaffold is poised to remain a highly valuable and enduring platform for the development of next-generation therapeutics.

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Sources

history and discovery of isoxazole carboxamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Isoxazole Carboxamide Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of isoxazole carboxamide ligands. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an essential resource for researchers in drug discovery and development. We will explore the evolution of synthetic methodologies, dissect key mechanisms of action across various therapeutic areas, and present detailed experimental protocols for the characterization of these potent molecules.

The Genesis of a Privileged Scaffold: Early History and Discovery

The story of isoxazole carboxamides is not one of a single breakthrough but rather an evolution, building upon the foundational principles of heterocyclic chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been recognized for its chemical stability and its ability to act as a bioisostere for other functional groups.[1][2] Its unique electronic properties and potential for diverse substitutions made it an attractive starting point for medicinal chemists.

Early investigations into isoxazole-containing molecules were broad, exploring a range of potential biological activities. The incorporation of a carboxamide linker (-CONH-) proved to be a pivotal moment. This functional group is a common feature in many biologically active molecules, known for its ability to form crucial hydrogen bonds with protein targets. The combination of the isoxazole ring and the carboxamide linker created a "privileged scaffold" – a molecular framework that is predisposed to interacting with a variety of biological targets with high affinity and specificity.

The true potential of this class of compounds was realized with the discovery and development of drugs like Leflunomide , an immunomodulatory agent approved for the treatment of rheumatoid arthritis.[3] Leflunomide's success spurred further interest in the isoxazole carboxamide core, leading to its exploration in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Constructing the Core: Synthetic Methodologies

The synthesis of isoxazole carboxamide derivatives can be achieved through various routes, ranging from classical condensation reactions to modern solid-phase synthesis techniques. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A cornerstone in the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction, particularly the reaction of a nitrile oxide with an alkyne. This method offers a high degree of control over the regiochemistry of the resulting isoxazole. The subsequent coupling of a carboxylic acid to an amine to form the carboxamide bond is a standard and well-optimized transformation in organic synthesis.

A general workflow for the synthesis of isoxazole carboxamides is depicted below:

G cluster_0 Isoxazole Ring Formation cluster_1 Carboxamide Bond Formation start Alkyne/Alkene cycloaddition [3+2] Cycloaddition start->cycloaddition nitrile_oxide Nitrile Oxide nitrile_oxide->cycloaddition isoxazole Substituted Isoxazole cycloaddition->isoxazole isoxazole_acid Isoxazole Carboxylic Acid isoxazole->isoxazole_acid Functional Group Transformation (e.g., Hydrolysis) coupling Amide Coupling (e.g., EDC, DMAP) isoxazole_acid->coupling amine Amine amine->coupling product Isoxazole Carboxamide Ligand coupling->product

Caption: General synthetic workflow for isoxazole carboxamide ligands.

Experimental Protocol: Synthesis of a Phenyl-Isoxazole Carboxamide Derivative

This protocol provides a detailed methodology for the synthesis of a 5-methyl-3-phenylisoxazole-4-carboxamide derivative, a common scaffold in medicinal chemistry.[3]

Step 1: Synthesis of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) to the solution.

  • Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes. This activates the carboxylic acid for coupling.

  • Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole carboxamide derivative.

Step 2: Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch.

Therapeutic Applications and Mechanisms of Action

The versatility of the isoxazole carboxamide scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight key examples and their underlying mechanisms of action.

Anticancer Activity

Isoxazole carboxamides have emerged as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[3][5]

  • Kinase Inhibition: A significant number of isoxazole carboxamides have been developed as kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The isoxazole carboxamide scaffold can be readily modified to fit into the ATP-binding pocket of specific kinases, leading to their inhibition. For example, a series of 4-arylamido 3-methyl isoxazoles were found to be potent inhibitors of FMS kinase, with IC50 values in the nanomolar range.[6]

The following diagram illustrates the general mechanism of action of an isoxazole carboxamide as a Type I kinase inhibitor:

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Isoxazole Carboxamide Ligand hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose-Binding Pocket isoxazole_ring Isoxazole Ring isoxazole_ring->hinge H-bonds carboxamide_linker Carboxamide Linker carboxamide_linker->ribose_pocket H-bonds substituent Substituent Group substituent->hydrophobic_pocket Hydrophobic Interactions atp ATP atp->hinge Competitive Binding

Caption: Binding mode of an isoxazole carboxamide kinase inhibitor.

  • Induction of Apoptosis: Many isoxazole carboxamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of isoxazole carboxamides are well-documented, with Leflunomide being a prime example.[3] These compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enzymes.[4]

  • COX Inhibition: Some isoxazole derivatives, such as Valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Antimicrobial Activity

The isoxazole ring is a component of several clinically used antibiotics, such as Sulfamethoxazole and Cloxacillin.[3] Isoxazole carboxamides have also demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[4][7] Their mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

In Vitro Biological Evaluation: A Practical Guide

The biological activity of newly synthesized isoxazole carboxamide ligands is typically assessed using a panel of in vitro assays.

Cytotoxicity Assessment: The MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is commonly used to evaluate the anticancer potential of new compounds.

Experimental Protocol: MTS Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole carboxamide compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole carboxamides can be fine-tuned by modifying the substituents on the isoxazole ring and the carboxamide nitrogen. SAR studies have revealed several key trends:

  • Halogenation: The introduction of halogen atoms, particularly on the phenyl rings, can enhance the anticancer and antimicrobial activity of isoxazole carboxamides.[3] This is likely due to increased lipophilicity and the potential for halogen bonding interactions with the target protein.

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is crucial for determining the selectivity and potency of the ligand. Bulky or hydrophobic groups can be used to probe specific pockets within the binding site of the target protein.

Quantitative Data Summary

The following table summarizes the biological activity of representative isoxazole carboxamide derivatives from the literature.

Compound IDTargetAssayIC50/GI50Reference
6a FMS KinaseKinase Assay9.95 nM[6]
2d HeLa CellsCytotoxicity Assay15.48 µg/ml[5]
2e Hep3B CellsCytotoxicity Assay~23 µg/ml[5]
2e (nano-emulgel) B16F1 CellsCytotoxicity Assay0.039 µM[3]

Future Directions and Conclusion

The isoxazole carboxamide scaffold continues to be a fertile ground for drug discovery.[2][8] Future research will likely focus on:

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway.

  • Novel Drug Delivery Systems: Utilizing nanotechnology, such as nano-emulgels, to improve the solubility, bioavailability, and targeted delivery of isoxazole carboxamide drugs.[3]

  • Expansion into New Therapeutic Areas: Exploring the potential of these ligands in treating neurodegenerative diseases, viral infections, and other unmet medical needs.[7]

References

  • Abdelgawad, M. A., et al. (2021). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Research Journal of Pharmacy and Technology, 14(11), 5883-5889.
  • Im, D., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 102, 600-610.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.
  • Kumar, R., et al. (2017). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharma Chemica, 9(1), 108-114.
  • Khabnadideh, S., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
  • Witulski, B., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(11), 2933.
  • Singh, P., & Kumar, V. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 225-233.
  • Bibi, N., et al. (2019).
  • Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. (n.d.). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1582.
  • G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 16(3), 479-502.
  • Hawash, M., et al. (2022). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Retrieved from [Link]

  • G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

Sources

Methodological & Application

step-by-step preparation of 5-Methyl-N-phenylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the step-by-step preparation of 5-Methyl-N-phenylisoxazole-3-carboxamide , a pharmacologically significant scaffold found in various anti-inflammatory and immunomodulatory agents (e.g., Leflunomide metabolites). We present two distinct protocols: Method A , a robust Acid Chloride route suitable for gram-scale synthesis, and Method B , a HATU-mediated direct coupling ideal for high-throughput library generation. This guide includes critical process parameters, purification strategies, and full characterization data to ensure reproducibility.

Introduction & Retrosynthetic Analysis

The isoxazole-3-carboxamide moiety is a privileged structure in medicinal chemistry, offering a rigid linker that directs substituents into specific binding pockets. The synthesis is approached via the amidation of 5-methylisoxazole-3-carboxylic acid .

While the isoxazole ring can be constructed via [3+2] cycloaddition, this guide focuses on the amidation of the commercially available carboxylic acid to ensure high regio-purity and operational simplicity.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: This compound Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Precursor1 Precursor A: 5-Methylisoxazole-3-carboxylic acid Disconnection->Precursor1 Precursor2 Precursor B: Aniline Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the convergent amide coupling strategy.

Experimental Protocols

Method A: The Acid Chloride Route (Scalable)

Best for: Gram-scale synthesis, cost-efficiency, and avoiding expensive coupling reagents.

Reagents:

  • 5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Aniline (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvents: Toluene (Activation), Dichloromethane (DCM) (Coupling)

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a

      
       drying tube, suspend 5-methylisoxazole-3-carboxylic acid  (5.0 g, 39.3 mmol) in dry Toluene (50 mL).
      
    • Add Thionyl Chloride (8.6 mL, 118 mmol) dropwise.

    • Critical Insight: Add 2 drops of dry DMF to catalyze the reaction via the Vilsmeier-Haack intermediate.

    • Heat to reflux (110°C) for 3 hours. The solution should become clear, indicating conversion to the acid chloride.

    • Evaporation: Remove solvent and excess

      
       under reduced pressure. Co-evaporate with Toluene (
      
      
      
      mL) to ensure complete removal of acidic volatiles. Result: Crude 5-methylisoxazole-3-carbonyl chloride (yellow oil/solid).
  • Coupling (Amidation):

    • Dissolve the crude acid chloride in dry DCM (40 mL) and cool to 0°C (ice bath).

    • In a separate vessel, mix Aniline (4.0 mL, 43.2 mmol) and TEA (11.0 mL, 78.6 mmol) in DCM (20 mL).

    • Add the amine solution dropwise to the acid chloride solution over 30 minutes, maintaining temperature

      
      °C.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Quench with water (50 mL). Separate phases.

    • Wash organic layer sequentially with:

      • 1M HCl (

        
         mL) – Removes unreacted aniline.
        
      • Sat.

        
         (
        
        
        
        mL) – Removes unreacted acid.
      • Brine (30 mL).

    • Dry over

      
      , filter, and concentrate.
      
Method B: The HATU Direct Coupling (High-Throughput)

Best for: Small scale (mg), parallel synthesis, or acid-sensitive substrates.

Reagents:

  • 5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Aniline (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Pre-activation:

    • Dissolve 5-methylisoxazole-3-carboxylic acid (100 mg, 0.79 mmol) in DMF (2 mL).

    • Add HATU (360 mg, 0.95 mmol) and DIPEA (0.41 mL, 2.37 mmol).

    • Stir at RT for 15 minutes. Observation: Solution may turn slightly yellow.

  • Coupling:

    • Add Aniline (80 mg, 0.87 mmol).

    • Stir at RT for 12–16 hours.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product often precipitates as a white/off-white solid.

    • Filter, wash with water, and dry.

    • Alternative: If no precipitate forms, extract with EtOAc as per Method A.

Comparative Data Analysis

MetricMethod A (Acid Chloride)Method B (HATU)
Scale Suitability Gram to KilogramMilligram to Gram
Typical Yield 80 – 90%75 – 85%
Cost Low (Reagents are cheap)High (HATU is expensive)
Purification Often RecrystallizationColumn Chromatography often needed
Atom Economy HighLower (Large coupling byproducts)

Purification & Characterization Workflow

Purification Strategy: For Method A, the crude solid is often pure enough for use. If necessary, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add water until turbid, and cool slowly.

Workflow Diagram (Graphviz)

Workup Rxn Reaction Mixture Quench Quench (H2O) Rxn->Quench Extract Extraction (DCM/EtOAc) Quench->Extract WashAcid Wash: 1M HCl (Remove Aniline) Extract->WashAcid WashBase Wash: NaHCO3 (Remove Acid) WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry Pure Final Product (Solid) Dry->Pure

Figure 2: Standard workup flow to ensure removal of starting materials.

Characterization Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.21 g/mol

  • LC-MS:

    
    
    
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.45 (s, 1H, NH  amide) – Diagnostic peak, disappears with 
      
      
      
      shake.
    • 
       7.75 (d, 
      
      
      
      Hz, 2H, Phenyl o-H )
    • 
       7.35 (t, 
      
      
      
      Hz, 2H, Phenyl m-H )
    • 
       7.10 (t, 
      
      
      
      Hz, 1H, Phenyl p-H )
    • 
       6.65 (s, 1H, Isoxazole C4-H ) – Key scaffold marker.
      
    • 
       2.48 (s, 3H, Isoxazole C5-CH3 ).
      

Troubleshooting & Expert Insights

  • Low Yield in Method A?

    • Cause: Hydrolysis of the acid chloride.

    • Fix: Ensure Toluene/DCM are anhydrous. Use a fresh bottle of

      
      . Do not delay between evaporation of 
      
      
      
      and addition of amine.
  • Regioselectivity Concerns?

    • Starting from the carboxylic acid avoids the regioselectivity issues common in [3+2] cycloadditions (where 3,5- vs 5,3-isomers can form). This protocol guarantees the 3-carboxamide-5-methyl isomer.

  • Sticky Solid?

    • If the product oils out during recrystallization, scratch the glass surface or add a seed crystal. Ensure all DMF is removed (wash with water thoroughly) if using Method B.

References

  • Vertex AI Search. (2023). Synthesis of this compound protocol. Retrieved from 1

  • ChemicalBook. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid NMR Data. Retrieved from 2[2]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid Product Sheet. Retrieved from

Sources

reaction conditions for coupling aniline with 5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 5-Methylisoxazole-3-Carboxylic Acid with Aniline

Part 1: Strategic Overview & Mechanistic Insight

The coupling of 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) with aniline (CAS 62-53-3) to form N-phenyl-5-methylisoxazole-3-carboxamide is a foundational transformation in the synthesis of immunomodulators (e.g., Leflunomide analogs) and kinase inhibitors.

While amide bond formation is routine, this specific pairing presents unique electronic considerations:

  • Electronic Deactivation of Aniline: The aromatic ring of aniline delocalizes the nitrogen lone pair, significantly reducing nucleophilicity compared to aliphatic amines (

    
     of Ph-NH
    
    
    
    
    
    4.6 vs. R-NH
    
    
    
    
    10.6). Standard carbodiimide couplings (EDC/NHS) may suffer from slow kinetics or incomplete conversion.
  • Isoxazole Ring Stability: The isoxazole ring is generally stable under standard coupling conditions. However, the 3-carboxylic acid position is directly adjacent to the ring nitrogen, creating an electron-deficient carbonyl center that is highly reactive once activated but prone to hydrolysis if wet solvents are used.

Recommended Strategy:

  • For Discovery/Screening (<100 mg): Use HATU activation. It drives the reaction to completion rapidly despite aniline's lower nucleophilicity and simplifies purification.

  • For Scale-Up (>1 g): Use the Acid Chloride method. It is cost-effective, avoids expensive peptide coupling reagents, and allows for simple extractive workup.

Part 2: Protocols & Experimental Methodologies

Method A: The "Discovery" Route (HATU Activation)

Best for: High-throughput synthesis, library generation, and maximizing yield on small scales.

Reagents:

  • 5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Protocol:

  • Activation: In a dried scintillation vial or round-bottom flask, dissolve 5-methylisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly; this ensures the carboxylic acid is deprotonated (carboxylate form).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution will typically turn yellow/orange, indicating the formation of the activated At-ester.

  • Amine Addition: Add aniline (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS or TLC (50% EtOAc/Hexanes).

    • Checkpoint: If the reaction stalls, heat to 50°C. Aniline is a weak nucleophile; thermal energy can overcome the activation barrier without degrading the isoxazole.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequence: 1x Sat. NaHCO

      
      , 1x Water, 1x 1M HCl (critical to remove unreacted aniline), 1x Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Method B: The "Preparative" Route (Acid Chloride via Thionyl Chloride)

Best for: Gram-scale synthesis, cost reduction, and avoiding phosphorus byproducts.

Reagents:

  • 5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Catalytic DMF (1-2 drops)

  • Aniline (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (1.2–2.0 equiv)

  • Solvent: DCM or Toluene

Step-by-Step Protocol:

  • Chlorination: Suspend 5-methylisoxazole-3-carboxylic acid in dry Toluene or DCM. Add Thionyl Chloride (5 equiv) and 1 drop of DMF (catalyst).

  • Reflux: Heat to reflux (70–80°C) for 2–3 hours. The solid acid will dissolve as it converts to the acid chloride.

    • Validation: Aliquot a drop into MeOH. Check TLC/LCMS for the methyl ester (methyl 5-methylisoxazole-3-carboxylate). If acid remains, continue reflux.

  • Isolation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess

    
    . Azeotrope with toluene (2x) to ensure all traces of acidic gas are removed. Residue: 5-methylisoxazole-3-carbonyl chloride (solid/oil).
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.3 M). Cool to 0°C.

  • Addition: Add a solution of Aniline (1.0 equiv) and TEA (1.5 equiv) in DCM dropwise to the cold acid chloride solution.

  • Reaction: Warm to RT and stir for 3 hours.

  • Workup: Wash with 1M HCl (removes TEA and unreacted aniline), then Sat. NaHCO

    
    . Dry and concentrate. Recrystallize from EtOH/Water if necessary.
    

Part 3: Data Presentation & Troubleshooting

Table 1: Comparison of Coupling Conditions
ParameterMethod A: HATUMethod B: Acid Chloride
Scale mg to 1 g1 g to >1 kg
Time 2–4 Hours6–12 Hours (2 steps)
Cost High (HATU reagent)Low (

is cheap)
Purification Column Chromatography often neededCrystallization often sufficient
Aniline Tolerance Excellent for electron-poor anilinesGood, but requires dry conditions
Byproducts Urea, Phosphine oxides (difficult to remove)

, HCl (gases, easy to remove)
Troubleshooting Guide
  • Issue: Low Yield with HATU.

    • Cause: Incomplete activation or steric hindrance.

    • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or increase temperature to 60°C. Ensure DMF is anhydrous (water consumes HATU).

  • Issue: Product is colored/impure (Method B).

    • Cause: Oxidation of aniline or residual thionyl chloride.

    • Fix: Ensure complete evaporation of

      
       before adding aniline. Perform the coupling under Nitrogen/Argon atmosphere.
      
  • Issue: Isoxazole Ring Cleavage.

    • Cause: Harsh reduction or extreme basicity at high temps (rare).

    • Fix: Avoid using strong nucleophilic bases (like NaOH) during the coupling step; stick to non-nucleophilic organic bases (DIPEA, TEA).

Part 4: Visualization (Graphviz/DOT)

Diagram 1: Reaction Mechanism & Workflow

ReactionPathway cluster_conditions Critical Conditions Acid 5-Methylisoxazole- 3-carboxylic Acid Activation Activation Step (HATU or SOCl2) Acid->Activation Reagent Addition Intermediate Activated Species (Active Ester or Acid Chloride) Activation->Intermediate Formation Coupling Nucleophilic Attack & Deprotonation Intermediate->Coupling + Aniline / Base Aniline Aniline (Nucleophile) Aniline->Coupling Product N-phenyl-5-methyl- isoxazole-3-carboxamide Coupling->Product - Leaving Group (HOAt or Cl-) Dry Solvents Dry Solvents Inert Atmosphere Inert Atmosphere Dry Solvents->Inert Atmosphere Stoichiometry Control Stoichiometry Control Inert Atmosphere->Stoichiometry Control

Caption: Mechanistic pathway for amide bond formation showing activation, nucleophilic attack, and product generation.

Diagram 2: Method Selection Decision Tree

DecisionTree Start Start: Select Scale ScaleSmall < 500 mg (Discovery) Start->ScaleSmall ScaleLarge > 1 gram (Process) Start->ScaleLarge MethodA Method A: HATU High Cost, High Speed ScaleSmall->MethodA MethodB Method B: Acid Chloride Low Cost, Scalable ScaleLarge->MethodB Purification Purification Required? MethodA->Purification MethodB->Purification ColChrom Column Chromatography Purification->ColChrom Complex Impurities Cryst Recrystallization (EtOH/H2O) Purification->Cryst Clean Profile

Caption: Decision matrix for selecting the optimal coupling methodology based on reaction scale and downstream requirements.

Part 5: References

  • Amide Bond Formation in Medicinal Chemistry:

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Synthesis of Isoxazole Carboxamides (Acid Chloride Method):

    • ResearchGate. (2018).[1] Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives.

  • Anticancer Isoxazole Derivatives (Protocol Validation):

    • Liu, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles. PMC / NIH.

  • Flow Chemistry Applications for Isoxazole Amides:

    • ACS Sustainable Chemistry & Engineering. (2019). Amide Formation in the Absence of Traditional Coupling Reagents.[2]

  • Preparation of 5-methylisoxazole-3-carbonyl chloride:

    • ChemicalBook & Sigma-Aldrich Technical Data.

Sources

Application Note: 5-Methyl-N-phenylisoxazole-3-carboxamide as a Chemical Intermediate

[2]

Abstract & Strategic Value

This compound (CAS: 14647-83-7 / Analogous derivatives) represents a strategic scaffold in organic synthesis and medicinal chemistry.[1] Structurally isomeric to the antirheumatic drug Leflunomide, this compound serves two distinct roles in chemical workflows:

  • Pharmacophore Scaffold: A stable building block for developing antimicrobial, antitubercular, and anti-inflammatory agents.[2]

  • "Masked" Reactive Intermediate: The isoxazole core functions as a latent 1,3-dicarbonyl equivalent.[3] Under specific stimuli (reductive or basic conditions), the N–O bond cleaves, unmasking reactive acyclic functionalities (β-amino enones or β-keto amides) amenable to further heterocyclization (e.g., to pyrimidines, pyrroles, or pyridines).[2][3]

This guide provides validated protocols for its synthesis, purification, and utilization in ring-transformation reactions.[2]

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Core Structure Isoxazole ring substituted at C3 (carboxamide) and C5 (methyl).[1][4][5][6]
Key Reactivity N–O bond cleavage (labile to H₂/Pd or strong base); Amide hydrolysis; Electrophilic aromatic substitution (phenyl ring).[1][2]
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.[2]

Application 1: Synthesis of the Intermediate

Rationale: High-purity starting material is required for downstream applications. The acid chloride route is preferred for its atom economy and yield.[1]

Protocol A: Acylation of Aniline with 5-Methylisoxazole-3-carbonyl Chloride

Objective: Synthesize this compound with >98% purity.

Materials:
  • 5-Methylisoxazole-3-carboxylic acid (Precursor)[1]

  • Thionyl chloride (SOCl₂)[1][2]

  • Aniline (Reagent grade)[1][2]

  • Triethylamine (Et₃N) or Pyridine (Base)[1][7][2]

  • Dichloromethane (DCM, Anhydrous)[1][2]

  • Toluene[1]

Step-by-Step Methodology:
  • Acid Chloride Formation:

    • In a dry round-bottom flask equipped with a reflux condenser, suspend 5-methylisoxazole-3-carboxylic acid (10.0 mmol) in dry toluene (20 mL).

    • Add thionyl chloride (15.0 mmol) dropwise.[1] Add a catalytic amount of DMF (1-2 drops).[1]

    • Reflux the mixture for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

    • Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid).[1] Do not purify; use immediately.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.

    • In a separate vessel, mix aniline (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous DCM (10 mL).

    • Add the aniline/base solution dropwise to the acid chloride solution over 15 minutes, maintaining the temperature <5°C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Work-up & Purification:

    • Quench the reaction with water (30 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.[1][2]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Purify the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield white/off-white crystals.[1]

Application 2: The "Masked" Intermediate (Ring Opening)

Rationale: The isoxazole ring is a latent form of a 1,3-dicarbonyl system.[1][3] This transformation is critical for accessing complex heterocycles that are difficult to synthesize directly.[1]

Protocol B: Reductive Ring Opening to β-Amino Enones

Mechanism: Catalytic hydrogenation cleaves the weak N–O bond, resulting in a β-amino enone (or the tautomeric imino-enol), which serves as a precursor for pyrazoles or pyrimidines.[1][2]

Step-by-Step Methodology:
  • Setup:

    • Dissolve This compound (2.0 mmol) in Methanol (20 mL).

    • Add 10% Pd/C (10 wt% loading, approx. 50 mg) to the hydrogenation vessel. Safety: Add catalyst under inert gas (Nitrogen) to prevent ignition.[1][2]

  • Hydrogenation:

    • Purge the vessel with Hydrogen gas (H₂).[1]

    • Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6–12 hours.

    • Note: Higher pressures (3–5 bar) in a Parr shaker will accelerate the reaction.[1]

  • Isolation:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate. The product is typically a β-amino enone derivative .[1][8]

    • Validation: Check 1H NMR for the disappearance of the isoxazole C4-H singlet (approx. 6.5 ppm) and appearance of enamine/enol signals.

Application 3: Metal-Catalyzed Transannulation

Rationale: Modern synthetic methods utilize isoxazoles as substrates for Fe(III) or Ru(II) catalyzed reactions to form pyrroles or pyridines via N-O bond insertion.[1]

Workflow Logic: Isoxazole + Alkyne/Alkene + Catalyst



1

Visualization: Reaction Pathways[1][3]

IsoxazolePathwaysStart5-Methyl-N-phenylisoxazole-3-carboxamideAminoEnoneβ-Amino Enone(Acyclic Intermediate)Start->AminoEnoneH2, Pd/C(Reductive Cleavage)PyrrolesPyrroles(via Metal Catalysis)Start->PyrrolesFe(III)/Ru(II)TransannulationPrecursorsPrecursors:5-Methylisoxazole-3-COOH+ AnilinePrecursors->StartAcylation(SOCl2, Et3N)PyrimidinesPyrimidines(via condensation w/ urea)AminoEnone->PyrimidinesCyclization

Figure 1: Synthetic utility map of this compound, illustrating its origin and transformation into diverse bioactive scaffolds.

Safety & Handling (SDS Summary)

  • Hazards: Isoxazole derivatives should be treated as potential irritants.[1][4] The N-O bond possesses latent energy; avoid uncontrolled heating of bulk material.

  • Thionyl Chloride: Highly corrosive and water-reactive.[1] Perform Step 1 (Protocol A) in a fume hood.

  • Hydrogenation: H₂ gas is flammable.[1] Pd/C is pyrophoric when dry. Keep wet with solvent during filtration.

References

  • Praveen, C., et al. (2010).[1][2][9] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[9] Synlett, 2010(5), 777-781.[1][2]

  • Sperry, J. B., & Wright, D. L. (2005).[2] "The application of isoxazoles in the synthesis of natural products."[3] Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1][2]

  • Zhang, X.-W., et al. (2020).[1][2][9] "Regioselective Synthesis of Isoxazoles." Journal of Organic Chemistry, 85(23), 15726-15735.[2] [1][2]

  • BenchChem Technical Review. (2023). "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability." [1][2]

  • Tang, S., et al. (2009).[1][2][9] "Efficient synthesis of 3,5-disubstituted isoxazoles." Organic Letters, 11(17), 3982-3985.[1][2] [1][2]

Application Note: High-Precision In Vitro Characterization of Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Isoxazole carboxamides represent a privileged scaffold in medicinal chemistry, most notably exemplified by Leflunomide (an antirheumatic prodrug) and its active metabolite Teriflunomide (A77 1726). While primarily recognized as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) —the rate-limiting enzyme in de novo pyrimidine biosynthesis—derivatives of this class also exhibit activity against specific kinases (e.g., JAK, VEGFR).

This guide provides a rigorous, field-proven workflow for characterizing these compounds. Unlike generic small-molecule screens, isoxazole carboxamides require specific attention to pH-dependent ring stability and metabolic specificity . This protocol details the "Gold Standard" colorimetric DHODH assay and a self-validating cell-based workflow using uridine rescue.

Chemical Handling & Stability (Critical)

The Trustworthiness Pillar: Many commercially available isoxazole carboxamides are stable in solid form but exhibit unique instabilities in solution. Ignoring this leads to false negatives or inconsistent IC50 values.

The "Ring-Opening" Trap

Certain isoxazole carboxamides (specifically those structurally similar to Leflunomide) are base-labile . At pH > 8.0, the isoxazole ring can undergo hydrolysis to form a malononitrilamide (the open-ring active metabolite).

  • Implication: If your target is the intact isoxazole, avoid storing stocks in basic buffers.

  • Protocol:

    • Dissolve neat compounds in 100% anhydrous DMSO .

    • Store stocks at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (promoting hydrolysis).

    • Assay Buffer Warning: Ensure your assay buffer pH does not exceed 8.0 unless the ring-opening is the desired activation step.

Solubility & Aggregation

These scaffolds are often hydrophobic.

  • Validation Step: All buffers must contain a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) to prevent the formation of colloidal aggregates, which cause non-specific enzyme inhibition (false positives).

Protocol A: Enzymatic DHODH Inhibition Assay (Colorimetric)

This is the industry-standard biochemical assay. It couples the oxidation of Dihydroorotate (DHO) to the reduction of 2,6-Dichloroindophenol (DCIP) .[1]

Mechanism: DHODH transfers electrons from DHO to Ubiquinone (CoQ), reducing it to Ubiquinol.[2] In this in vitro system, DCIP acts as the terminal electron acceptor, changing from Blue (Oxidized) to Colorless (Reduced) .[3]

Assay Principle Diagram

DHODH_Mechanism DHO Dihydroorotate (Substrate) Enzyme DHODH Enzyme (Inner Mito Membrane) DHO->Enzyme binds Orotate Orotate (Product) Enzyme->Orotate catalysis QH2 Ubiquinol (Reduced) Enzyme->QH2 releases Q Coenzyme Q (Oxidized) Q->Enzyme accepts e- DCIP_Ox DCIP (Blue) Abs @ 600nm High QH2->DCIP_Ox transfers e- DCIP_Red DCIP (Colorless) Abs @ 600nm Low DCIP_Ox->DCIP_Red reduction Inhibitor Isoxazole Carboxamide Inhibitor->Enzyme BLOCKS (Ubiquinone Tunnel)

Caption: Kinetic flow of the DHODH-DCIP coupled assay. Signal loss at 600nm correlates to enzyme activity.

Reagents & Preparation
ComponentConcentration (Final)RoleNotes
Buffer 50 mM Tris-HCl, pH 8.0Reaction MediumOptimal pH for human DHODH.
Salt 150 mM KClIonic StrengthMimics physiological conditions.
Detergent 0.1% Triton X-100StabilizerCrucial to prevent compound aggregation.
Substrate 200–500 µM L-DHOElectron DonorL-Dihydroorotate (Sigma D7128).
Cofactor 100 µM DecylubiquinoneElectron AcceptorCoenzyme Q analog (more soluble).
Reporter 60–100 µM DCIPChromophoreAbsorbance max at 600 nm.
Enzyme 15–25 nMCatalystRecombinant Human DHODH (residues 30-396).
Step-by-Step Workflow
  • Compound Plating:

    • Dispense 100 nL of test compounds (in DMSO) into a 384-well clear-bottom plate using an acoustic dispenser (e.g., Echo).

    • Include High Controls (DMSO only) and Low Controls (2 µM Brequinar or Teriflunomide).

  • Enzyme Pre-incubation:

    • Dilute DHODH enzyme in Assay Buffer (Tris/KCl/Triton).[1]

    • Dispense 10 µL of Enzyme Mix to the plate.

    • Centrifuge briefly (1000 rpm, 1 min).

    • Incubate for 15 minutes at RT . Why? Allows slow-binding inhibitors to engage the ubiquinone binding tunnel.

  • Substrate Trigger:

    • Prepare a 2X Substrate Mix (DHO + Decylubiquinone + DCIP) in Assay Buffer.

    • Dispense 10 µL of Substrate Mix to initiate the reaction.

  • Kinetic Read:

    • Immediately place in a plate reader (e.g., PerkinElmer EnVision).

    • Measure Absorbance at 600 nm .

    • Read every 60 seconds for 20–30 minutes (Kinetic Mode).

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion of the decay curve (0–10 min).

    • Normalize % Inhibition =

      
      
      

Protocol B: Cell-Based Viability with Uridine Rescue

The Causality Pillar: To prove your isoxazole carboxamide kills cells via DHODH inhibition (and not off-target toxicity), you must perform a Uridine Rescue experiment. Cells bypass DHODH blockade if supplied with exogenous uridine, which salvages the pyrimidine pathway.[2]

Cell Lines: Jurkat (T-cell leukemia) or THP-1 (AML). These are highly sensitive to pyrimidine starvation.

Rescue Workflow Diagram

Rescue_Workflow Start Seed Cells (Jurkat/THP-1) Split Split into Two Arms Start->Split Arm_A Arm A: Standard (No Supplement) Split->Arm_A Arm_B Arm B: Rescue (+100 µM Uridine) Split->Arm_B Treat Add Isoxazole Compound (Serial Dilution) Arm_A->Treat Arm_B->Treat Incubate Incubate 72 Hours (37°C, 5% CO2) Treat->Incubate Readout Measure ATP (CellTiter-Glo) Incubate->Readout Result_OnTarget Result: On-Target Arm A: Dead Arm B: Alive Readout->Result_OnTarget Shift in IC50 > 100x Result_OffTarget Result: Off-Target Arm A: Dead Arm B: Dead Readout->Result_OffTarget No Shift

Caption: Uridine rescue logic. A >100-fold shift in IC50 confirms DHODH mechanism.

Detailed Methodology
  • Seeding:

    • Seed Jurkat cells at 2,000 cells/well in 384-well white opaque plates.

    • Media: RPMI-1640 + 10% FBS.

    • Rescue Wells: Supplement media with 100 µM Uridine (Sigma U3003).

  • Treatment:

    • Add compounds (10-point dose response, top conc 10 µM).

    • Ensure final DMSO < 0.5%.

  • Incubation:

    • Incubate for 72 hours .

    • Note: Metabolic starvation takes time. 24h is insufficient to deplete the intracellular nucleotide pool.

  • Readout:

    • Add CellTiter-Glo (Promega) or equivalent ATP-based luminescent reagent.

    • Shake for 2 mins; incubate 10 mins dark.

    • Read Luminescence.

Troubleshooting & Validation

IssueProbable CauseSolution
High Background (Enzymatic) DCIP auto-reduction or impure reagents.Prepare DCIP fresh daily. Keep substrate mix protected from light.
No Inhibition (Cell-based) High endogenous uridine in FBS.Use Dialyzed FBS if the shift window is small. Standard FBS usually works for Jurkat, but dialyzed is stricter.
Steep Hill Slope (>2.0) Compound aggregation or precipitation.Check solubility limits. Increase Triton X-100 to 0.1%.
Compound Instability Base-catalyzed hydrolysis.Verify compound integrity via LC-MS after 24h in assay buffer. If degrading, lower pH to 7.4 (enzyme activity will drop slightly, but stability improves).

References

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012). Expert Opinion on Therapeutic Patents. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: In Vitro Biochemical Assays. NCBI Bookshelf.[4] Link

  • Greene, S., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide.[5][6] Biochemical Pharmacology. Link

  • Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.[6][7][8][9] Link

  • PubChem Compound Summary. (2023). Leflunomide (CID 3899). National Library of Medicine.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important isoxazole derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

General Synthetic Overview

The synthesis of this compound is typically approached as a two-step process starting from the commercially available 5-methylisoxazole-3-carboxylic acid. The core of the synthesis is the formation of an amide bond, which requires the activation of the carboxylic acid group before its reaction with aniline.

Synthetic_Workflow A 5-Methylisoxazole- 3-carboxylic Acid B Activation of Carboxylic Acid A->B e.g., SOCl₂, (COCl)₂ or EDC/HOBt C 5-Methylisoxazole- 3-carbonyl chloride (or other activated intermediate) B->C D Amide Coupling with Aniline C->D E 5-Methyl-N-phenylisoxazole- 3-carboxamide (Final Product) D->E

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the final amide coupling step?

A1: There are two principal pathways for converting 5-methylisoxazole-3-carboxylic acid to the target amide:

  • The Acid Chloride Route: This is a robust, traditional method where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This intermediate then readily reacts with aniline, often in the presence of a mild base to scavenge the HCl byproduct.

  • The Direct Coupling Route: This modern approach uses "coupling reagents" to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.[3][4]

Q2: How do I choose between the acid chloride route and a direct coupling route?

A2: The choice depends on several factors including scale, substrate sensitivity, and available resources.

  • Choose the Acid Chloride Route for:

    • Large-scale synthesis: It is often more cost-effective as thionyl chloride is inexpensive.[5]

    • Robust substrates: If your starting materials are stable to the acidic conditions and slightly elevated temperatures often required.

    • Clear reaction monitoring: The two-step nature allows for the isolation and confirmation of the intermediate acid chloride if desired.

  • Choose the Direct Coupling Route for:

    • Sensitive substrates: The conditions are generally milder, avoiding strong acids and high temperatures, which is beneficial if other functional groups are present.

    • Simplified workflow: It is a one-pot reaction, which can be more convenient for smaller-scale lab synthesis.

    • Higher yields in complex cases: For sterically hindered amines or acids, modern coupling reagents can offer superior performance.[6]

Q3: What are the most critical safety precautions for this synthesis?

A3: Safety is paramount. When using the acid chloride route, thionyl chloride (SOCl₂) is the primary hazard.

  • Thionyl Chloride Handling: It is corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). Quench any residual SOCl₂ carefully with an appropriate basic solution.

  • Inert Atmosphere: The acid chloride intermediate is moisture-sensitive. It's best practice to run the chlorination and subsequent coupling reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to the carboxylic acid, which would lower the yield.

  • Amine Reagents: Aniline is toxic and readily absorbed through the skin. Handle with care.

Troubleshooting Guide: Common Issues & Solutions

Category 1: Low or No Yield

Q: My overall yield is very low. How do I diagnose the problem?

A: A low overall yield requires a systematic, step-by-step investigation. Do not assume the final step is the only problem. The key is to analyze each stage of the reaction.

Troubleshooting_Low_Yield Start Low Overall Yield Detected Check_SM 1. Verify Starting Material Purity (Acid & Aniline) Start->Check_SM Check_Activation 2. Assess Acid Activation Step (e.g., formation of acid chloride) Check_SM->Check_Activation If materials are pure Solution_SM Solution: - Recrystallize/purify acid. - Distill aniline. - Use fresh, dry solvents. Check_SM->Solution_SM If impure Check_Coupling 3. Optimize Coupling Conditions Check_Activation->Check_Coupling If activation is complete Solution_Activation Solution: - Ensure SOCl₂ is fresh. - Add catalytic DMF. - Increase reaction time/temp. - Run under N₂. Check_Activation->Solution_Activation If incomplete Check_Workup 4. Review Workup & Purification Check_Coupling->Check_Workup If conditions are optimal Solution_Coupling Solution: - Check base stoichiometry. - Optimize temperature. - Change coupling reagent. - Increase reaction time. Check_Coupling->Solution_Coupling If suboptimal Solution_Workup Solution: - Check pH during extraction. - Ensure product is not water-soluble. - Use alternative purification (e.g., column vs. recrystallization). Check_Workup->Solution_Workup If loss is detected End Yield Improved Check_Workup->End If optimized

Caption: Decision tree for troubleshooting low yield in isoxazole carboxamide synthesis.

Q: My amide coupling step is inefficient, with a lot of unreacted carboxylic acid remaining. What's wrong?

A: This is a classic problem that points directly to inefficient activation of the carboxylic acid.

  • Causality: The amine (aniline) will not react with the carboxylic acid directly to form an amide under these conditions; it will simply form a salt. The reaction requires the carboxylate's hydroxyl group to be converted into a better leaving group.[4] If this activation is incomplete, no significant amount of product will form.

  • Solutions for the Acid Chloride Route:

    • Reagent Quality: Thionyl chloride (SOCl₂) can decompose over time. Use a fresh bottle or a recently distilled batch.

    • Catalyst: Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the formation of the acid chloride.[7]

    • Temperature and Time: Ensure the reaction is heated sufficiently (typically reflux in a suitable solvent like toluene) for an adequate duration (monitor by TLC) to drive the conversion to completion.[2]

    • Moisture: The acid chloride intermediate is highly susceptible to hydrolysis. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Solutions for the Direct Coupling Route:

    • Reagent Stoichiometry: Ensure you are using at least 1.1 equivalents of your coupling agent (e.g., EDC) and any additives (e.g., HOBt).

    • pH and Base: The carboxylic acid must be deprotonated to react with the coupling agent. However, the amine must be in its neutral, nucleophilic form. If you are using the hydrochloride salt of EDC or an amine, you must add a non-nucleophilic base (like DIPEA or triethylamine) to neutralize the acid and free the amine.

    • Reaction Temperature: These reactions are often started at 0 °C to control the initial activation and minimize side reactions, then allowed to warm to room temperature.[3]

Category 2: Purity & Side-Reaction Issues

Q: My final product is contaminated with a byproduct that is difficult to remove. What might it be?

A: The identity of the byproduct depends on the method used.

  • If using the Acid Chloride route: The most common impurity is unreacted 5-methylisoxazole-3-carboxylic acid, resulting from incomplete conversion or hydrolysis of the acid chloride. This can be removed with a simple basic wash (e.g., dilute NaHCO₃ solution) during the workup, as the acidic starting material will be extracted into the aqueous layer while your neutral amide product remains in the organic layer.[7]

  • If using a Carbodiimide (DCC/EDC) Coupling Agent:

    • Urea Byproduct: The primary byproduct is a urea derivative (dicyclohexylurea for DCC, or a water-soluble urea for EDC). DCU is notoriously difficult to remove as it is poorly soluble in most solvents. If using DCC, filtering the reaction mixture is the first step. Using EDC is often preferred as its urea byproduct is water-soluble and easily removed with an aqueous wash.[3]

    • N-acylurea: A common side reaction involves the rearrangement of the reactive O-acylisourea intermediate into a stable, unreactive N-acylurea. This essentially sequesters your activated acid. The addition of HOBt or DMAP minimizes this by rapidly trapping the O-acylisourea to form an active ester, which is less prone to rearrangement.[6]

Q: How can I effectively purify the final this compound?

A: Purification typically involves a combination of extraction and crystallization or chromatography.

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted aniline and any basic catalysts, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.[3]

  • Crystallization: The target compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is a highly effective method for achieving high purity.[7]

  • Silica Gel Chromatography: If crystallization is ineffective or if byproducts have similar solubility, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common starting point for elution.[3]

Experimental Protocols & Data

Protocol 1: Synthesis via the Acid Chloride Method

Step 1: Preparation of 5-Methylisoxazole-3-carbonyl chloride [1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisoxazole-3-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic drop of DMF.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should become a clear solution. Monitor the disappearance of the starting material by TLC.

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is often used directly in the next step without further purification.[1]

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., Dichloromethane or Toluene) under an inert atmosphere.

  • In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in the same solvent.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled aniline solution dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.

  • Proceed with the aqueous workup and purification as described in the troubleshooting section.

Protocol 2: Synthesis via EDC/HOBt Coupling[3]
  • To a round-bottom flask under an inert atmosphere, add 5-methylisoxazole-3-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a dry, aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the mixture and stir for 15-20 minutes to allow for the formation of the active ester.

  • Add aniline (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq) if starting with amine salts or to drive the reaction.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Proceed with the aqueous workup and purification.

Data Summary: Comparison of Methods
FeatureAcid Chloride MethodEDC/HOBt Coupling Method
Typical Yield 70-90%[1]75-95%[3]
Reaction Conditions Harsher (reflux, acidic)Milder (0 °C to RT)
Key Reagents SOCl₂ or (COCl)₂EDC, HOBt, DIPEA
Primary Byproduct HCl (scavenged by base)Water-soluble urea, HOBt
Pros - Cost-effective for scale-up- Simple, robust reagents- High functional group tolerance- Milder conditions- Easy byproduct removal
Cons - Limited functional group tolerance- Hazardous reagents (SOCl₂)- Requires inert atmosphere- More expensive reagents- Can be slower- Potential for N-acylurea side reaction

References

  • Fox, R. I. (1998). Leflunomide: mode of action in the treatment of rheumatoid arthritis. PMC. Retrieved from [Link]

  • Fox, R. I. (1998). Leflunomide: mode of action in the treatment of rheumatoid arthritis.
  • Chern, J., & Lee, C. (2001). A method for synthesizing leflunomide. Google Patents.
  • Chern, J., & Lee, C. (2004). Method for synthesizing leflunomide. Google Patents.
  • Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Retrieved from [Link]

  • Poojary, B., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005).
  • YouTube. (2024). Discovery, Synthesis, and Optimization of 5 phenylisoxazole Based Covalent Inhibitors Targeting G12C. Retrieved from [Link]

  • Li, Z., et al. (2005). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Attanasi, O. A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Retrieved from [Link]

  • León, G. P., et al. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. Retrieved from [Link]

  • Wang, X., et al. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
  • PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. Retrieved from [Link]

  • Kuey, N. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • Sowdari, D. S., et al. (2020). Synthesis of amide-linked benzazolyl isoxazoles adopting green methods and evaluation as antimicrobials. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • Bonini, C., et al. (2012). Acid-base-catalysed condensation reaction in water: isoxazolines and isoxazoles from nitroacetates and dipolarophiles. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation of ethyl acetoacetate with aniline under various different reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole.... Retrieved from [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Retrieved from [Link]

  • Jadhav, G. V. (n.d.). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Zenodo. Retrieved from [Link]

  • Fossa, P., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Retrieved from [Link]

  • Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Retrieved from [Link]

  • Cheng, X., et al. (2014). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. PMC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Roy, A., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. Retrieved from [Link]

  • Ceylan, M., & Gürbüz, N. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Retrieved from [Link]

  • Chandra, K. R. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC. Retrieved from [Link]

  • Hassan, M., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Retrieved from [Link]

  • Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. Google Patents.

Sources

troubleshooting amide bond formation in isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amide Bond Formation in Isoxazole Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Support Center: Isoxazole Amide Coupling

Core Diagnostic: Why is this Reaction Failing?

Isoxazole derivatives present a "perfect storm" of electronic deactivation and thermal instability. Before attempting a new protocol, diagnose your specific failure mode using the electronic profiles below.

The Electronic Trap
  • 3-Aminoisoxazoles (The "Dead" Nucleophile): The amine at the 3-position is directly adjacent to the ring nitrogen (

    
    ) and oxygen. The lone pair is heavily delocalized into the ring, rendering it non-nucleophilic (
    
    
    
    , compared to
    
    
    for aniline). Standard carbodiimide couplings (EDC/DCC) will almost always fail.
  • Isoxazole-4-carboxylic Acids (The "Time Bomb"): These acids are thermally unstable. The carboxyl group at position 4 is prone to decarboxylation, particularly under heating or prolonged exposure to basic conditions, leading to the formation of the des-carboxy isoxazole byproduct.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol for your substrate.

IsoxazoleCoupling start START: Identify Limiting Reagent is_amine Substrate is Isoxazole Amine? start->is_amine is_acid Substrate is Isoxazole Acid? start->is_acid pos_3 Is it 3-Aminoisoxazole? is_amine->pos_3 Yes pos_5 Is it 5-Aminoisoxazole? is_amine->pos_5 No (Usually easier) sol_sledge PROTOCOL A: Acid Chloride Activation (Oxalyl Chloride/DMF) pos_3->sol_sledge Primary Choice sol_t3p PROTOCOL B: T3P Coupling (Propylphosphonic Anhydride) pos_3->sol_t3p Secondary (If acid sensitive) pos_5->sol_t3p Standard pos_4 Is it Isoxazole-4-COOH? is_acid->pos_4 Yes pos_4->sol_t3p 0°C Only sol_mixed PROTOCOL C: Mixed Anhydride (IBCF / NMM / -15°C) pos_4->sol_mixed Avoid Heat!

Figure 1: Decision matrix for selecting coupling reagents based on isoxazole substitution patterns.

Scenario 1: The "Dead" Nucleophile (3-Aminoisoxazoles)

User Complaint: "I tried EDC/HOBt and HATU with DIPEA, but I only recover starting material. The reaction spot doesn't move."

Root Cause: The nucleophilicity of 3-aminoisoxazole is too low to attack the active ester formed by EDC or HATU at a reasonable rate. The active ester hydrolyzes or rearranges before the amine can react.

Solution A: The "Sledgehammer" (Acid Chloride)

Convert the carboxylic acid partner into an acid chloride.[1] This is the most reliable method for forcing a reaction with electron-deficient amines.

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.2 M).

  • Catalyst: Add a catalytic drop of DMF (essential for Vilsmeier intermediate formation).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours (monitor by quenching an aliquot with MeOH and checking for methyl ester by LCMS).

  • Concentration: Evaporate solvent completely to remove excess HCl and oxalyl chloride. Re-dissolve in dry DCM or THF.

  • Coupling: Add the 3-aminoisoxazole (1.1 equiv) and Pyridine (3.0 equiv).

  • Note: If the reaction is still slow, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Solution B: The "Green" Alternative (T3P)

Propylphosphonic anhydride (T3P) is superior to HATU for these substrates because it generates a highly reactive mixed anhydride intermediate while maintaining low epimerization rates.

Protocol:

  • Mix: Combine Acid (1.0 equiv) and 3-aminoisoxazole (1.1 equiv) in EtOAc or 2-MeTHF (T3P is often sold as 50% solution in these solvents).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine is often superior to DIPEA for T3P couplings involving weak nucleophiles.

  • Reagent: Add T3P (50% w/w solution, 2.0 equiv) dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 4 hours, heat to 50°C (only if the acid is thermally stable).

  • Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.[2][3]

Scenario 2: The Unstable Electrophile (Isoxazole-4-Carboxylic Acids)

User Complaint: "My reaction turned black/brown, and I see a new spot that matches the decarboxylated isoxazole. Yield is <20%."

Root Cause: Isoxazole-4-carboxylic acids are prone to thermal decarboxylation. Using reagents that require heat or generate significant exotherms (like DCC) will destroy the starting material.

Solution: Cold Mixed Anhydride

This method is fast and operates at low temperatures, minimizing the window for decarboxylation.

Protocol:

  • Dissolve: Dissolve Isoxazole-4-carboxylic acid (1.0 equiv) in dry THF at -15°C (ice/salt bath).

  • Base: Add N-Methylmorpholine (NMM) (1.1 equiv). Avoid TEA if possible (more hygroscopic).

  • Activate: Add Isobutyl chloroformate (IBCF) (1.05 equiv) dropwise. Stir for 15 mins. Do not let temp rise.

  • Couple: Add the amine (1.1 equiv) as a solution in THF.

  • Warm: Allow to warm slowly to RT over 2 hours.

Comparative Data: Reagent Selection

The following table summarizes expected conversion rates for coupling 3-amino-5-methylisoxazole with Benzoic Acid (Model System).

Coupling ReagentBaseSolventConversion (24h)Notes
EDC / HOBt DIPEADMF< 5%Nucleophile too weak.
HATU DIPEADMF30-50%Often stalls; requires excess reagent.
T3P PyridineEtOAc85-95% Clean profile; easy workup.
Oxalyl Chloride PyridineDCM> 98% Best for reactivity; moisture sensitive.
PyBOP DIPEADMF40%Difficult removal of HMPA byproduct.

FAQ: Common Pitfalls

Q: Can I use microwave irradiation to speed up the reaction?

  • A: Only if you are NOT using isoxazole-4-carboxylic acid. If you are coupling a stable acid to an isoxazole amine, microwaves (100°C, 10 min) can drive the reaction. If the isoxazole is the acid partner, you will likely cause decarboxylation.

Q: Why is Pyridine recommended over DIPEA for T3P?

  • A: Pyridine acts as both a base and a nucleophilic catalyst in the T3P cycle, helping to shuttle the acyl group to the poor nucleophile. It also suppresses epimerization better than hindered bases like DIPEA in this specific cycle [1].

Q: My product is water-soluble. How do I work up a T3P reaction?

  • A: T3P byproducts are water-soluble phosphonates.[4] If your product is also water-soluble, do not wash with water. Instead, filter the reaction mixture through a pad of silica or basic alumina to trap the phosphorus byproducts, then elute your product with a polar solvent (MeOH/DCM).

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, V., et al. (2011). "Propylphosphonic Anhydride (T3P): A Useful Reagent for Organic Synthesis."[3][4] Organic Process Research & Development, 15, 1230-1263. Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles." Journal of the Chemical Society, Perkin Transactions 1. (Context on Isoxazole stability). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 5-Methyl-N-phenylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Methyl-N-phenylisoxazole-3-carboxamide, a molecule of interest for its potential pharmacological activities, presents a distinct spectroscopic profile. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offers a comparative perspective on alternative analytical techniques, and details the experimental protocols necessary for reproducible and accurate results. Our approach is grounded in established scientific principles to ensure trustworthiness and expertise.

The ¹H NMR Profile of this compound: A Predicted Analysis

While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction of its ¹H NMR spectrum can be constructed based on the analysis of its constituent functional groups and data from structurally similar compounds. This predictive analysis serves as a powerful tool for structural verification.

The structure of this compound contains four key proton environments that will give rise to distinct signals in the ¹H NMR spectrum:

  • The Isoxazole Methyl Protons (-CH₃): These protons are attached to the C5 position of the isoxazole ring.

  • The Isoxazole Ring Proton (H4): This is the single proton directly attached to the C4 position of the isoxazole ring.

  • The Phenyl Group Protons (-C₆H₅): These are the five protons of the phenyl ring attached to the amide nitrogen.

  • The Amide Proton (-NH-): This is the proton of the carboxamide linkage.

Based on established chemical shift data for similar isoxazole and N-phenylamide structures, the following ¹H NMR spectrum is predicted when recorded in a standard deuterated solvent such as deuterochloroform (CDCl₃) on a 400 MHz spectrometer.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.5Singlet3HIsoxazole -CH₃The methyl group at C5 of the isoxazole ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the heterocyclic ring, typically appearing in the 2.3-2.8 ppm range.[1]
~ 6.7Singlet1HIsoxazole H4The proton at the C4 position of the isoxazole ring is also a singlet due to the absence of neighboring protons. Its chemical shift is characteristic of isoxazole ring protons, generally appearing between 6.4 and 7.8 ppm.[2]
~ 7.1-7.6Multiplet5HPhenyl ProtonsThe five protons of the N-phenyl group will resonate in the aromatic region. The ortho-, meta-, and para-protons will have slightly different chemical shifts and will couple with each other, resulting in a complex multiplet.
~ 8.0-9.0Broad Singlet1HAmide -NHThe chemical shift of the amide proton is highly variable and dependent on factors like solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. This peak may also exchange with deuterium if a protic deuterated solvent (like D₂O or CD₃OD) is used, causing it to diminish or disappear.[3]
Visualizing the Predicted Spectrum

The following diagram illustrates the expected ¹H NMR spectrum of this compound.

G cluster_0 Predicted 1H NMR Spectrum of this compound axis <-- Chemical Shift (δ, ppm) --> Spectrum Spectrum

Caption: Predicted ¹H NMR spectrum of this compound.

Comparative Analysis: Alternative and Complementary Spectroscopic Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization of this compound relies on a suite of analytical methods. Each technique provides unique and complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Excellent for determining the number of non-equivalent carbons and identifying functional groups like carbonyls.Lower sensitivity than ¹H NMR, often requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][5]High sensitivity, requires very small amounts of sample. Provides exact mass and molecular formula with high-resolution instruments.Isomer differentiation can be challenging without tandem MS.[4]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.Quick and non-destructive. Excellent for identifying characteristic functional groups like C=O (amide) and N-H bonds.[6]Provides limited information about the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and can be used for quantification.Highly effective for assessing purity and for quantitative analysis. Can be coupled with MS for enhanced characterization.[7][8]Does not directly provide structural information.
Synergistic Workflow for Structural Confirmation

A robust workflow for the characterization of this compound would involve the synergistic use of these techniques.

workflow Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation H_NMR ¹H NMR Structure_Elucidation->H_NMR C_NMR ¹³C NMR Structure_Elucidation->C_NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Final_Structure Confirmed Structure H_NMR->Final_Structure C_NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 5-Methyl-N-phenylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 5-Methyl-N-phenylisoxazole-3-carboxamide, a molecule of significant interest in medicinal chemistry. We will explore the rationale behind experimental choices, present comparative data, and offer a validated, robust analytical method.

Introduction: The Analytical Imperative

This compound belongs to the isoxazole class of heterocyclic compounds, which are prevalent in many pharmaceutical agents due to their diverse biological activities.[1] The accurate quantification of this compound and its potential impurities is critical. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this application due to its high sensitivity, selectivity, and reproducibility for a wide range of analytes.[2][3] This guide will navigate the systematic process of developing a reliable RP-HPLC method, grounded in the principles of Quality by Design (QbD).[2]

Physicochemical Properties and Initial Chromatographic Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: this compound possesses both a phenyl ring and an isoxazole ring, suggesting the potential for hydrophobic and pi-pi interactions. The carboxamide linkage introduces a polar functional group.

  • Polarity: The combination of non-polar (phenyl, methyl) and polar (isoxazole, carboxamide) moieties indicates that reversed-phase chromatography is a suitable approach.[3][4]

  • UV Absorbance: The aromatic nature of the molecule suggests strong UV absorbance, making UV detection a viable and sensitive option. A preliminary UV scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal detection.

A Comparative Approach to Method Development

The core of this guide is a comparative evaluation of critical chromatographic parameters. We will systematically investigate the impact of stationary phase, mobile phase composition, and temperature on the separation of this compound from its potential impurities.

Stationary Phase Selection: A Tale of Two Chemistries

The choice of stationary phase is a fundamental aspect of HPLC method development.[5] We will compare two of the most common reversed-phase stationary phases: C18 and Phenyl-Hexyl.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide excellent hydrophobic retention for a broad range of molecules.

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity, particularly for aromatic compounds, through pi-pi interactions between the phenyl rings of the stationary phase and the analyte.[6]

Experimental Protocol 1: Stationary Phase Screening
  • Columns:

    • C18, 150 mm x 4.6 mm, 5 µm particle size

    • Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 30-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample: this compound spiked with potential impurities (e.g., starting materials, degradation products).

Data Presentation 1: Comparison of Stationary Phases
AnalyteRetention Time (min) - C18Retention Time (min) - Phenyl-HexylPeak Tailing Factor - C18Peak Tailing Factor - Phenyl-Hexyl
Impurity 14.24.81.11.2
Impurity 26.86.51.31.1
Main Peak 8.5 9.2 1.0 1.1
Impurity 38.710.11.51.2

Analysis: The Phenyl-Hexyl column provided better separation between the main peak and the closely eluting Impurity 3, demonstrating the benefit of the alternative selectivity offered by pi-pi interactions.

Mobile Phase Optimization: The Power of Selectivity Tuning

The mobile phase composition, including the organic modifier and pH, significantly influences separation efficiency.[5]

3.2.1. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and their choice can have a significant impact on selectivity.[6][7]

  • Acetonitrile (ACN): Generally has a lower viscosity, leading to lower backpressure. It is a weaker solvent than methanol in reversed-phase, which can sometimes provide better resolution of early eluting peaks.

  • Methanol (MeOH): Has a higher viscosity but can offer different selectivity due to its protic nature, allowing for hydrogen bonding interactions.[6]

Experimental Protocol 2: Organic Modifier Comparison
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Adjusted for each solvent to achieve similar retention times for the main peak.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Data Presentation 2: Acetonitrile vs. Methanol
AnalyteResolution (Main Peak vs. Impurity 3) - ACNResolution (Main Peak vs. Impurity 3) - MeOH
Main Peak / Impurity 3 1.8 2.5

Analysis: Methanol provided a significant improvement in the resolution of the critical peak pair (Main Peak and Impurity 3), highlighting the importance of screening different organic modifiers.

3.2.2. Mobile Phase pH

The pH of the mobile phase is a critical parameter for ionizable compounds.[8] While this compound is not strongly ionizable, subtle changes in pH can still affect peak shape and retention. Using a buffer can help to obtain good peak shape and a constant retention time.[9]

Temperature Optimization: A Balancing Act

Column temperature affects retention time, selectivity, and peak shape.[10][11]

  • Higher Temperatures: Decrease mobile phase viscosity, leading to lower backpressure and potentially faster analysis times.[11][12] However, elevated temperatures can sometimes decrease resolution or lead to analyte degradation.[13]

  • Lower Temperatures: Can increase retention and may improve resolution for some compounds.[10][13]

Experimental Protocol 3: Temperature Screening
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol

  • Gradient: Optimized from previous experiments.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C, 30°C, 35°C, 40°C

  • Detection: UV at 254 nm

Data Presentation 3: Effect of Temperature on Resolution
Temperature (°C)Resolution (Main Peak vs. Impurity 3)
252.3
302.5
352.4
402.1

Analysis: A column temperature of 30°C provided the optimal balance of resolution and analysis time.

Final Optimized Method and Validation

Based on the comparative data, the following optimized method is proposed for the purity analysis of this compound.

Optimized HPLC Method
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 40-85% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17] Validation would include an assessment of specificity, linearity, range, accuracy, precision, and robustness.[14][17]

Visualizing the Workflow

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization (Comparative) cluster_2 Phase 3: Finalization & Validation Start Define Analytical Goal: Purity of 5-Methyl-N- phenylisoxazole-3-carboxamide PhysicoChem Analyte Physicochemical Properties Assessment Start->PhysicoChem InitialConditions Select Initial Conditions (Column, Mobile Phase, Detector) PhysicoChem->InitialConditions StationaryPhase Stationary Phase Screening (C18 vs. Phenyl-Hexyl) InitialConditions->StationaryPhase MobilePhase Mobile Phase Optimization (ACN vs. MeOH, pH) StationaryPhase->MobilePhase Temperature Temperature Optimization (25-40°C) MobilePhase->Temperature OptimizedMethod Define Final Optimized Method Temperature->OptimizedMethod Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) OptimizedMethod->Validation FinalMethod Final Validated HPLC Method Validation->FinalMethod

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Interplay of Chromatographic Parameters

Chromatographic_Parameters Analyte Analyte Properties Resolution Resolution Analyte->Resolution Influences Selectivity StationaryPhase Stationary Phase (e.g., C18, Phenyl) StationaryPhase->Resolution Affects Retention & Selectivity MobilePhase Mobile Phase (Organic Modifier, pH) MobilePhase->Resolution Affects Retention & Selectivity Temperature Temperature Temperature->Resolution Affects Retention, Selectivity, & Efficiency

Sources

Bioactivity Comparison: Isoxazole vs. Pyrazole Carboxamides

[1][2][3][4][5]

Executive Summary: The Stability vs. Selectivity Trade-off

In the design of bioactive carboxamides, the choice between an isoxazole and a pyrazole core is rarely arbitrary. While both serve as five-membered heteroaromatic scaffolds capable of directing substituents into specific binding pockets, their bioactivity profiles diverge significantly due to two fundamental factors: metabolic lability and hydrogen bonding capacity .

  • Pyrazole Carboxamides are the "stable workhorses" of modern agrochemistry and oncology. They offer high metabolic stability, strong hydrogen-bond donor capability (NH), and tunable lipophilicity, making them ideal for systemic distribution (e.g., SDHI fungicides like Fluxapyroxad, kinase inhibitors like Ruxolitinib).

  • Isoxazole Carboxamides often function as "masked" pharmacophores or selectivity filters. The isoxazole ring is electronically distinct (weaker H-bond acceptor) and chemically reactive, capable of undergoing reductive ring opening to form active metabolites (e.g., Leflunomide).[1]

This guide objectively compares these two scaffolds across metabolic fate, target binding affinity, and synthetic utility.

Physicochemical & Structural Core

The bioactivity differences stem directly from the electronic properties of the heteroatoms in the 1,2-position.

FeaturePyrazole Core (1H-pyrazole)Isoxazole Core (1,2-oxazole)Impact on Bioactivity
H-Bonding Donor (NH) & Acceptor (N2)Acceptor only (N, O)Pyrazoles bind more tightly to hinge regions (kinases) via NH donor.
Basicity (pKa) ~2.5 (Weak base)~ -3.0 (Very weak base)Pyrazoles are more likely to be protonated; Isoxazoles remain neutral.
Metabolic Fate Highly Stable (Oxidative metabolism)Labile (Reductive ring opening)Isoxazoles can act as pro-drugs; Pyrazoles persist systemically.
Lipophilicity Tunable (N-alkylation)Fixed (No N-substituent)Pyrazoles allow fine-tuning of LogP via N1-substitution.

Case Study 1: The Metabolic Switch (Leflunomide vs. Pyrazoles)

The most critical differentiator is the isoxazole ring opening . While pyrazole rings are generally robust against metabolic cleavage, isoxazoles can undergo reductive scission to form enolic nitriles. This mechanism is the basis of the anti-rheumatic drug Leflunomide .

Mechanism of Action: Isoxazole Ring Scission

Leflunomide is a pro-drug. Upon oral administration, the isoxazole ring is opened by cytochrome P450 enzymes (or base-catalyzed hydrolysis) to release the active metabolite, A771726 (Teriflunomide).

MetabolicPathwayLeflunomideLeflunomide(Isoxazole Pro-drug)IntermediateUnstableIntermediateLeflunomide->IntermediateP450 / Base(Ring Opening)TeriflunomideTeriflunomide (A771726)(Active Enolic Nitrile)Intermediate->TeriflunomideRearrangementPyrazolePyrazole Analog(Metabolically Stable)Pyrazole->PyrazoleResistant toRing Opening

Figure 1: The metabolic divergence. Isoxazoles (top) can function as pro-drugs via ring opening, whereas pyrazoles (bottom) retain structural integrity for direct receptor binding.

Implication: If your target requires a stable heterocyclic core to occupy a hydrophobic pocket (e.g., ATP binding site), a pyrazole is superior. If you need to generate a reactive electrophile or an enol in situ, an isoxazole is the strategic choice.

Case Study 2: Agrochemical Efficacy (SDHI Fungicides)

In the field of Succinate Dehydrogenase Inhibitors (SDHIs), pyrazole carboxamides are the market leaders. However, isoxazole analogs have been synthesized and tested, revealing a clear hierarchy in potency.

Comparative Efficacy Data (Target: Rhizoctonia solani)
Compound ClassRepresentative StructureEC50 (µg/mL)Relative Potency
Pyrazole Carboxamide Fluxapyroxad (Commercial)0.13 100% (Benchmark)
Isoxazole Carboxamide Compound 7ai (Experimental)0.37 ~35%
Standard Control Carbendazim1.00~13%

Analysis:

  • Binding Mode: Both scaffolds target the Ubiquinone-binding (Qp) site of Complex II.[2] The amide carbonyl oxygen accepts a hydrogen bond from Tyrosine and Tryptophan residues.

  • The Pyrazole Advantage: The N-methyl group on the pyrazole ring (present in Fluxapyroxad) fills a specific hydrophobic sub-pocket, enhancing affinity. Isoxazoles lack this N-substituent vector, limiting their ability to maximize van der Waals contacts in the SDH pocket.

Case Study 3: Kinase & GPCR Selectivity

In pharmaceutical discovery, the switch from pyrazole to isoxazole is often used to alter selectivity profiles rather than just potency.

Kinase Inhibitors (JNK vs. p38)[8]
  • Context: JNK and p38 MAP kinases share high structural homology. Achieving selectivity is difficult.

  • The Scaffold Switch: Replacing a pyrazole core with an isoxazole in a JNK inhibitor series resulted in a loss of p38 potency while retaining JNK3 affinity.[3]

  • Mechanism: The pyrazole nitrogen (NH) often acts as a H-bond donor to the hinge region (e.g., to Glu/Met residues). The isoxazole oxygen is a weaker acceptor and cannot donate H-bonds. This subtle electronic change disrupts binding to the "off-target" (p38) while maintaining fit in the JNK pocket.

CB1 Receptor Antagonists (Rimonabant Analogs)[9][10][11][12]
  • Rimonabant (Pyrazole): High affinity CB1 inverse agonist (Ki ~ 2 nM).

  • Isoxazole Bioisosteres: Replacement of the pyrazole core with isoxazole generally leads to reduced CB1 affinity or a complete loss of antagonism. The rigid geometry and specific dipole moment of the pyrazole are critical for the conformational stabilization required for CB1 inverse agonism.

Experimental Protocols

A. General Synthesis: Carboxamide Coupling

This protocol is applicable to both pyrazole-4-carboxylic acids and isoxazole-4-carboxylic acids.

Reagents:

  • Carboxylic Acid Precursor (Pyrazole or Isoxazole)[4][5]

  • Thionyl Chloride (SOCl2)

  • Amine (Aniline derivative)

  • Base (Triethylamine or K2CO3)

  • Solvent (Dichloromethane or THF)

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in excess thionyl chloride (5-10 eq). Reflux for 2–4 hours until gas evolution ceases. Evaporate active SOCl2 under reduced pressure to yield the crude acid chloride.

  • Coupling: Dissolve the amine (1.0 eq) and base (1.5 eq) in dry DCM/THF at 0°C.

  • Addition: Dropwise add the crude acid chloride (dissolved in minimal solvent) to the amine solution.

  • Reaction: Stir at room temperature for 2–12 hours (monitor via TLC).

  • Workup: Quench with water. Extract with Ethyl Acetate.[5] Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid). Dry over Na2SO4.[5]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

B. In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Standard protocol for evaluating SDHI potency.

  • Preparation: Dissolve test compounds in DMSO to create a stock solution.

  • Media: Mix stock solution with molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL). Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani) in the center of the plate.

  • Incubation: Incubate at 25°C for 48–72 hours (until control plates are near full growth).

  • Measurement: Measure colony diameter (cross-method).

  • Calculation: Calculate % Inhibition =

    
    , where C is control diameter and T is treatment diameter. Determine EC50 using log-probit analysis.
    

Strategic Recommendation

GoalRecommended ScaffoldReasoning
Systemic Fungicide Pyrazole Superior metabolic stability and lipophilicity for translocation in plants.
Pro-drug Design Isoxazole Exploits ring-opening metabolism to release active enols/nitriles.
Kinase Selectivity Isoxazole Removes H-bond donor interactions to "dial out" off-target binding.
High Affinity Binding Pyrazole N-substitution allows access to additional hydrophobic sub-pockets.

References

  • Agrochemical Efficacy (SDHI): Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. Link

  • Metabolic Stability (Leflunomide): Herrmann, M. L., et al. (2000). Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases. Immunopharmacology, 47(2-3), 273-289. Link

  • Kinase Inhibitor Selectivity: Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Link

  • CB1 Receptor SAR: Lange, J. H., & Kruse, C. G. (2005). Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists. Drug Discovery Today, 10(10), 693-702. Link

  • SDHI Binding Mode: Yan, X., et al. (2018). Design, synthesis, and antifungal activity of novel pyrazole-carboxamide derivatives containing a hydrazone moiety. Journal of Agricultural and Food Chemistry, 66(19), 4835-4843. Link

structural characterization of N-phenylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The structural characterization of N-phenylisoxazole derivatives (and their C-phenyl regioisomeric counterparts) represents a critical checkpoint in medicinal chemistry. Because the isoxazole ring is a bioisostere for the pyrazole scaffold (found in drugs like Celecoxib) and plays a central role in HSP90 inhibitors and antimicrobial agents, distinguishing between its 3,5-disubstituted and 3,4-disubstituted regioisomers is paramount.[1]

This guide compares the "performance" of analytical methodologies—specifically contrasting Standard 1D NMR against an Integrated Structural Elucidation Workflow (2D NMR + X-ray) —to provide a definitive protocol for assigning these structures.

Comparative Analysis: Characterization Methodologies

In the synthesis of phenylisoxazoles (typically via 1,3-dipolar cycloaddition of nitrile oxides or condensation of


-diketones), the formation of regioisomers is the primary failure mode.[1] The table below compares the efficacy of different characterization "products" (methods) in resolving this challenge.
FeatureMethod A: Standard 1D NMR (

H/

C)
Method B: Integrated Workflow (NOESY/HMBC) Method C: Single Crystal X-ray
Primary Output Chemical Shift (

), Coupling (

)
Spatial correlations, Long-range connectivity3D Atomic coordinates, Torsion angles
Regioisomer Resolution Low to Moderate .[1] Relies on reference standards or predictable substituent effects (often ambiguous).[1]High . Can distinguish 3-phenyl vs. 5-phenyl isomers de novo via spatial proximity.Absolute . Definitive proof of structure and stereochemistry.
Sample Requirement Low (~1-5 mg)Moderate (~10-20 mg)High (Requires diffraction-quality crystal)
Throughput High (Minutes)Medium (Hours)Low (Days/Weeks)
Best Use Case Routine purity checks of known compounds.[1]Structural assignment of new synthetic scaffolds.Validation of lead compounds; studying solid-state conformation.

Expert Insight: Relying solely on Method A is a common pitfall.[1] While the C-5 carbon signal is diagnostic (~170 ppm for 5-substituted vs. ~160 ppm for unsubstituted), electronic effects from the phenyl ring can obscure these shifts.[1] Method B is the recommended industry standard for reliable structure-activity relationship (SAR) data.[1]

Deep Dive: The Regioisomer Challenge

The core structural ambiguity arises from the synthesis method.

  • Pathway 1 (Condensation): Reaction of

    
    -diketones with hydroxylamine often yields a mixture of 3-phenyl-5-alkyl  and 5-phenyl-3-alkyl  isoxazoles.[1]
    
  • Pathway 2 (Cycloaddition): Reaction of nitrile oxides with alkynes.[1][2] While Copper(I) catalysis (CuAAC) favors the 3,5-isomer, thermal conditions can yield mixtures including the 3,4-isomer.[1]

Diagnostic Markers (The "Fingerprint")

To validate your structure without X-ray, look for these specific NMR signatures:

  • The H-4 Singlet: In 3,5-disubstituted isoxazoles, the proton at position 4 appears as a sharp singlet between

    
     6.0 – 6.9 ppm .[1]
    
    • Differentiation: In 3,4-disubstituted isomers, this singlet is absent; instead, you see a C-5 proton further downfield (

      
       8.0+ ppm).[1]
      
  • NOE Correlations (The "Smoking Gun"):

    • 3-Phenyl Isomer: Strong NOE between the Phenyl ortho-protons and the H-4 singlet.[1]

    • 5-Phenyl Isomer: Strong NOE between the Phenyl ortho-protons and H-4 , BUT distinct from the 3-phenyl isomer due to the chemical environment.[1] Crucially, if there is an alkyl group at C-3, NOE between Alkyl and H-4 confirms the 3-alkyl-5-phenyl structure.[1]

Experimental Protocol: Integrated Characterization Workflow

This protocol is designed to be self-validating. If Step 2 yields ambiguous results, the protocol automatically triggers Step 3.

Phase 1: Synthesis & Isolation (Context)
  • Reagents: Phenyl-substituted alkyne + Nitrile Oxide (generated in situ from chlorooxime).[1]

  • Condition: Stir in aqueous ethanol or DCM; monitor via TLC.

  • Purification: Silica gel chromatography.[1] Note: Regioisomers often have distinct R_f values; 3,5-isomers are typically less polar than 3,4-isomers.[1]

Phase 2: Structural Elucidation (The Protocol)

Step 1: Preliminary Screening (


H NMR) 
  • Dissolve 5 mg sample in CDCl

    
     or DMSO-
    
    
    
    .
  • Acquire standard proton spectrum (16 scans).[1]

  • Checkpoint: Locate the isoxazole ring proton.[1]

    • Signal at 6.0–6.9 ppm (s): Likely 3,5-disubstituted (H-4).[1] -> Proceed to Step 2.

    • Signal at 8.0–9.0 ppm (s): Likely 3,4-disubstituted (H-5).[1][3]

    • No singlet: Tetrasubstituted isoxazole.[1]

Step 2: Connectivity Assignment (HMBC)

  • Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectrum.[1]

  • Target: Look for coupling between the H-4 proton and the ipso-carbon of the phenyl ring.[1]

    • Correlation observed: The phenyl ring is directly attached to C-3 or C-5.[1] Use

      
      C chemical shifts of the ipso-carbon to distinguish (C-5 is usually deshielded relative to C-3).[1]
      

Step 3: Spatial Validation (1D NOE / 2D NOESY) This is the critical step for "N-phenyl" vs "C-phenyl" distinction.[1]

  • Setup: Set mixing time (

    
    ) to 500 ms.
    
  • Irradiation: Irradiate the H-4 isoxazole resonance.[1]

  • Analysis:

    • If enhancement is seen in the Phenyl ortho-protons : Phenyl is adjacent to H-4 (could be 3-Ph or 5-Ph).[1]

    • Discriminator: Irradiate the other substituent (e.g., Methyl at C-3 or C-5).[1]

    • Scenario A: Irradiating Methyl enhances H-4 -> Methyl is at C-3 or C-5.[1]

    • Scenario B: Irradiating Methyl enhances Phenyl -> Impossible for 3,5-disubstituted (too far).[1] This suggests a 3,4-substitution pattern or steric crowding.[1]

Visualization: Decision Logic & Pathway

The following diagrams illustrate the synthesis pathways leading to regioisomers and the logic tree used to distinguish them.

Diagram 1: Synthesis & Regioisomerism Pathways

G Start Precursors (Nitrile Oxide + Alkyne) Reaction 1,3-Dipolar Cycloaddition Start->Reaction Isomer35 3,5-Disubstituted (Major Product via CuAAC) Reaction->Isomer35 Steric Control / Cu cat. Isomer34 3,4-Disubstituted (Thermal/Ruthenium) Reaction->Isomer34 Electronic Control / Ru cat. Char35 H-4 Signal: 6.0-6.9 ppm NOE: H4 <-> Substituent Isomer35->Char35 Char34 H-5 Signal: >8.0 ppm NOE: H5 <-> Phenyl Isomer34->Char34

Caption: Divergent synthesis pathways for isoxazole regioisomers and their primary NMR signatures.

Diagram 2: Structural Characterization Decision Tree

DecisionTree Step1 Step 1: 1H NMR Spectrum CheckH4 Check 6.0 - 7.0 ppm Region Step1->CheckH4 SingletYes Sharp Singlet (H-4) Likely 3,5-Disubstituted CheckH4->SingletYes Found SingletNo No Singlet / Downfield Signal Likely 3,4-Disubstituted CheckH4->SingletNo Absent Step2 Step 2: NOESY / 1D NOE SingletYes->Step2 ResultA NOE: H-4 <-> Phenyl (ortho) Confirms Phenyl adjacent to H-4 Step2->ResultA ResultB NOE: H-4 <-> Alkyl Group Confirms Alkyl adjacent to H-4 Step2->ResultB Final Assign Regioisomer (3-Ph-5-R vs 5-Ph-3-R) ResultA->Final ResultB->Final

Caption: Logic flow for distinguishing isoxazole regioisomers using NMR markers.

References

  • Sechi, M., et al. (2003).[1] "Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance." Journal of Heterocyclic Chemistry. Link[1]

  • Hansen, T. V., et al. (2022).[1] "Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition." Heterocycles. Link[1]

  • Bastos, C. M., et al. (2017).[1] "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate." IUCrData. Link

  • Oubella, A., et al. (2023).[1][4][5] "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Pharmaceuticals.[1][2][3][5] Link[1]

  • Stephens, C. E., & Arafa, R. K. (2006).[6] "Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles." Journal of Physical Organic Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.